N-[2-(Dimethylamino)ethyl]-2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Dimethylamino)ethyl]-2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes both amine and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]-2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide typically involves a multi-step process. The initial step often includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with N,N-dimethylethylenediamine under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]-2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.
Properties
Molecular Formula |
C20H27N3O3S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C20H27N3O3S/c1-16-10-11-19(17(2)14-16)23(15-20(24)21-12-13-22(3)4)27(25,26)18-8-6-5-7-9-18/h5-11,14H,12-13,15H2,1-4H3,(H,21,24) |
InChI Key |
PPKJTFLQDQFIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NCCN(C)C)S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.